1-(Cyclopentylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
1-(Cyclopentylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a cyclopentylamino group at position 1, a methyl group at position 3, and a propyl chain at position 2. This compound belongs to a class of pyrido[1,2-a]benzimidazole derivatives, which have garnered interest for their diverse biological activities, including antimicrobial and antitumor properties .
Properties
CAS No. |
5305-11-3 |
|---|---|
Molecular Formula |
C21H24N4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(cyclopentylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C21H24N4/c1-3-8-16-14(2)17(13-22)21-24-18-11-6-7-12-19(18)25(21)20(16)23-15-9-4-5-10-15/h6-7,11-12,15,23H,3-5,8-10H2,1-2H3 |
InChI Key |
FIMUNAUSDWBIMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopentylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopentylamino Group: This can be achieved through nucleophilic substitution reactions where a cyclopentylamine reacts with a suitable leaving group on the pyrido[1,2-a]benzimidazole core.
Addition of the Carbonitrile Group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopentylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(Cyclopentylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Cyclopentylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Substituent Profiles and Molecular Properties
Key Comparative Insights
Substituent Effects on Bioactivity: The 4-fluorobenzyl group in 3i confers antitubercular activity, likely due to enhanced electronegativity and membrane penetration . Phenyl (3s) and 4-chlorophenethyl (3t) substituents improve antimicrobial efficacy, with chlorine enhancing lipophilicity and target binding .
Synthetic Feasibility: Compounds like 3v (90% yield) and 3s (81% yield) highlight efficient synthetic routes, whereas the target compound’s synthesis details are unspecified . The 1-oxo group in analogs (e.g., 3i, 3s) simplifies purification but may reduce stability compared to amino-substituted derivatives like the target .
Safety and Industrial Relevance: 2-Butyl-3-methyl-1-oxo- derivatives exhibit significant toxicity (skin/eye irritation), underscoring the importance of substituent choice in safety profiles .
Biological Activity
1-(Cyclopentylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes data from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, in a study evaluating several benzimidazole derivatives, this compound exhibited notable activity against lung cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 6.75 ± 0.19 |
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
These results indicate that the compound may effectively inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an antitumor agent .
The mechanism by which this compound exerts its effects appears to involve DNA binding . Studies have shown that similar compounds bind to the minor groove of DNA, which can interfere with DNA replication and transcription processes . This binding affinity is crucial for developing effective anticancer therapies.
Antimicrobial Activity
In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity . Testing against Gram-positive and Gram-negative bacteria revealed promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
These findings suggest that the compound may serve as a potential antimicrobial agent, contributing to the fight against resistant bacterial strains .
Case Studies and Research Findings
- Study on Lung Cancer Cells : A detailed investigation into the effects of this compound on lung cancer cells indicated that it significantly reduced cell viability in both 2D and 3D culture models. The IC50 values were substantially lower in 2D assays compared to 3D models, emphasizing the need for further optimization in drug formulation .
- Antimicrobial Efficacy : In a comparative study on various benzimidazole derivatives, this compound was among those that exhibited superior antimicrobial properties, particularly against Staphylococcus aureus. The study utilized CLSI guidelines for testing and highlighted the importance of structural modifications in enhancing efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
